molecular formula C31H34N2O6S B11639905 ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11639905
M. Wt: 562.7 g/mol
InChI Key: BTKZIROVCGIUDI-WJTDDFOZSA-N
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Description

This complex compound belongs to the class of thiazole derivatives. Its intricate structure combines various functional groups, making it intriguing for both synthetic chemists and researchers in other fields. Let’s explore its preparation, reactions, applications, and unique features.

Preparation Methods

Synthetic Routes::

    Stepwise Synthesis:

    One-Pot Synthesis:

Industrial Production:: While industrial-scale production details are proprietary, the compound can be synthesized efficiently using established methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the phenolic hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole positions.

    Reduction: Reduction of the carbonyl group is feasible.

Common Reagents and Conditions::

    Oxidation: Oxone, m-CPBA

    Substitution: Alkyl halides, amines

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products::
  • Oxidation: 4-tert-butylphenyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

    Chemistry: As a versatile building block for drug discovery and materials science.

    Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Medicine: Potential therapeutic applications (e.g., anti-inflammatory, anticancer).

    Industry: Used in the synthesis of novel compounds or as a reference standard.

Mechanism of Action

The compound’s effects likely involve interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C31H34N2O6S

Molecular Weight

562.7 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H34N2O6S/c1-8-38-21-14-15-22(17(3)16-21)25(34)23-24(19-10-12-20(13-11-19)31(5,6)7)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-9-2/h10-16,24,34H,8-9H2,1-7H3/b25-23+

InChI Key

BTKZIROVCGIUDI-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)O)C

Origin of Product

United States

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